3-Fluorocyclobutanecarboxylic acid derivatives have garnered attention in the scientific community due to their potential applications in medical imaging and pharmaceuticals. These compounds, characterized by the presence of a fluorine atom and a cyclobutane ring, exhibit unique physical and chemical properties that make them suitable for various applications, particularly in the field of Positron Emission Tomography (PET) imaging.
In the field of medical imaging, 18 F-FACBC has shown promise as a PET radiotracer. It is currently undergoing clinical trials for its ability to evaluate prostate and other cancers. The compound's uptake patterns in normal and cancerous tissues can provide valuable information for diagnosis and treatment planning. The study of its physiologic uptake patterns and incidental findings is crucial for distinguishing between benign and malignant processes1.
The synthesis of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acids has expanded the understanding of the physical-chemical properties of fluorinated cyclobutane derivatives. The pKa values of these compounds are of particular interest, as they influence the compounds' behavior in biological systems. The slight differences in pKa values for the amino groups of the diastereomers suggest different interactions with the fluorine atoms, which could affect their biological activity and potential pharmaceutical applications2.
3-Fluorocyclobutanecarboxylic acid is primarily sourced from specialized chemical suppliers, such as Sigma-Aldrich, which provides detailed safety and technical data about the compound . It belongs to the class of fluorinated carboxylic acids and is often utilized in research related to drug design and synthesis due to its potential applications in pharmaceuticals.
The synthesis of 3-fluorocyclobutanecarboxylic acid can be achieved through several methods, with nucleophilic fluorination being one of the most prominent techniques. This method typically involves the following steps:
Recent studies have reported multigram synthesis methods that emphasize efficiency and yield, making this compound more accessible for research and application .
The molecular structure of 3-fluorocyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group (-COOH) and a fluorine atom attached to the third carbon atom of the ring. The molecular formula is , and its molecular weight is approximately 132.11 g/mol.
3-Fluorocyclobutanecarboxylic acid participates in various chemical reactions typical for carboxylic acids and fluorinated compounds:
These reactions are essential for developing new compounds in pharmaceutical research.
The mechanism of action for 3-fluorocyclobutanecarboxylic acid primarily relates to its role as a precursor in synthesizing radiolabeled compounds used in positron emission tomography (PET) imaging. For instance, trans-1-amino-3-(18F)fluorocyclobutanecarboxylic acid has been studied for its transport mechanisms in cancer cells:
The physical and chemical properties of 3-fluorocyclobutanecarboxylic acid are vital for understanding its behavior in various applications:
3-Fluorocyclobutanecarboxylic acid has several notable applications:
Fluorinated cyclobutane derivatives represent a strategically important class of organic compounds due to the combined effects of the high electronegativity of fluorine and the ring strain inherent in the four-membered cyclobutane structure. The introduction of fluorine into the cyclobutane ring significantly alters the molecule’s electronic distribution, lipophilicity, metabolic stability, and bioavailability. These modifications make fluorinated cyclobutanes valuable in pharmaceutical chemistry and radiopharmaceutical development. For 3-Fluorocyclobutanecarboxylic acid (molecular formula: C~5~H~7~FO~2~; molecular weight: 118.11 g/mol), the carboxylic acid group provides a handle for further chemical derivatization or salt formation, enhancing its utility as a synthetic intermediate [2]. The compound typically requires storage under refrigeration to maintain stability, reflecting the sensitivity of many fluorinated organics [2]. Its structural framework serves as a core building block in developing positron emission tomography (PET) tracers and investigating amino acid transport mechanisms in oncology [4] [8].
Table 1: Key Physicochemical Properties of 3-Fluorocyclobutanecarboxylic Acid
Property | Value/Description |
---|---|
Molecular Formula | C~5~H~7~FO~2~ |
Molecular Weight | 118.11 g/mol |
IUPAC Name | 3-fluorocyclobutanecarboxylic acid |
Storage Conditions | Refrigerator |
Purity (Commercial) | ≥97% |
Physical Form | Solid |
The structural uniqueness of 3-Fluorocyclobutanecarboxylic acid arises from three key features: the strained cyclobutane ring, the polar carboxylic acid moiety, and the carbon-fluorine bond at the 3-position. This combination creates distinct electronic and steric effects that influence molecular conformation, dipole moment, and intermolecular interactions. The cis and trans stereoisomers possible due to the relative positions of the fluorine and carboxylic acid substituents exhibit different biological activities and transport kinetics. For example, stereochemistry significantly impacts substrate recognition by amino acid transporters like ASCT2 (alanine-serine-cysteine transporter 2) and LAT1 (L-type amino acid transporter 1), which are overexpressed in cancer cells [8]. The fluorine atom’s strong inductive effect increases the acidity of the carboxylic acid proton and influences the molecule’s hydrogen-bonding capacity—critical factors in receptor binding or enzyme interactions. These features underpin the compound’s bioactivity potential, particularly in targeting tumors with upregulated amino acid transport systems. Derivatives like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) exploit this transport mechanism for tumor-specific accumulation, enabling applications in cancer imaging via PET [4] [8].
Table 2: Structural Features and Functional Implications
Structural Feature | Chemical Consequence | Bioactivity Implication |
---|---|---|
Cyclobutane Ring | High ring strain (~110 kJ/mol) | Enhanced reactivity; conformational rigidity |
Fluorine at C3 | Strong C-F bond (485 kJ/mol); high electronegativity | Altered polarity; metabolic stability; transporter recognition |
Carboxylic Acid Group | Acidic proton (pKa ~4-5); hydrogen-bond donor/acceptor | Salt formation; protein binding; membrane transport |
Stereochemistry (cis/trans) | Diastereomers with distinct spatial orientations | Differential transporter affinity; tumor uptake kinetics |
The development of 3-Fluorocyclobutanecarboxylic acid and its derivatives spans three decades, driven by advances in synthetic fluorination techniques and the growing recognition of fluorinated amino acids in oncology. A key milestone occurred in 1999 with the synthesis and evaluation of [¹⁸F]1-amino-3-fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC) as a novel tumor-avid amino acid tracer for PET imaging. This marked the first demonstration that fluorinated cyclobutane derivatives could achieve significant tumor-to-brain contrast ratios (5.58–6.61) in rat glioblastoma models and human glioblastoma patients [4]. The compound’s synthesis via nucleophilic fluorination with no-carrier-added [¹⁸F]fluoride established a precedent for high-specific-activity production essential for clinical applications.
Commercial availability of the carboxylic acid precursor emerged in the early 2000s, with suppliers like Synthonix Corporation offering 3-fluorocyclobutanecarboxylic acid at 97% purity, facilitating broader research into its derivatives [2]. By the 2010s, derivatives like ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate hydrochloride (CAS: 2287316-50-9) were synthesized for targeted oncology research, expanding the compound’s utility beyond imaging to potential therapeutic carrier systems [3]. Concurrently, mechanistic studies elucidated its transport kinetics via ASCT2 and SNAT2 transporters, revealing competitive inhibition by endogenous amino acids like alanine and confirming its role as a system ASC (alanine-serine-cysteine-preferring) substrate [8]. The 2020s saw explorations into boron neutron capture therapy (BNCT), where fluorinated cyclobutane scaffolds were proposed as carriers for boron delivery via LAT1 targeting—highlighting ongoing innovation in leveraging this core structure for multimodal cancer therapy [6].
Table 3: Historical Milestones in Development and Applications
Year | Milestone | Significance |
---|---|---|
1999 | Synthesis and evaluation of [¹⁸F]FACBC for brain tumor PET imaging [4] | Demonstrated tumor-specific uptake (1.72 %ID/g) and high tumor-to-brain ratios (6.61) |
2000s | Commercial availability of 3-fluorocyclobutanecarboxylic acid [2] | Enabled scalable synthesis of derivatives for oncology research |
2010s | Mechanistic transport studies in Xenopus oocytes and cancer cells [8] | Identified ASCT2 as primary transporter (Km = 0.11 mM) |
2020s | Proposal for LAT1-targeted boron delivery in BNCT [6] | Expanded therapeutic potential beyond imaging |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4